molecular formula C36H72N2S2 B13935944 N,N'-Bis(3-hexylundecyl)-dithiooxamide CAS No. 63867-42-5

N,N'-Bis(3-hexylundecyl)-dithiooxamide

Cat. No.: B13935944
CAS No.: 63867-42-5
M. Wt: 597.1 g/mol
InChI Key: UOECFOJNXHENFL-UHFFFAOYSA-N
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Description

N,N’-Bis(3-hexylundecyl)-dithiooxamide: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets. The compound is characterized by its long alkyl chains and dithiooxamide core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-hexylundecyl)-dithiooxamide typically involves the reaction of dithiooxamide with 3-hexylundecyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(3-hexylundecyl)-dithiooxamide may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-hexylundecyl)-dithiooxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiooxamide core to thiol groups.

    Substitution: The alkyl chains can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N,N’-Bis(3-hexylundecyl)-dithiooxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound can interact with biological molecules, making it useful in studying protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of materials with specific properties, such as conductive polymers or surfactants.

Mechanism of Action

The mechanism by which N,N’-Bis(3-hexylundecyl)-dithiooxamide exerts its effects involves its interaction with molecular targets such as metal ions or biological macromolecules. The dithiooxamide core can chelate metal ions, forming stable complexes that can influence various chemical and biological processes. The long alkyl chains contribute to the compound’s solubility and ability to interact with hydrophobic environments.

Comparison with Similar Compounds

  • N,N’-Bis(3-hexylundecyl)ethanebisthioamide
  • N,N’-Bis(3-hexylundecyl)perylene-3,4:9,10-bis(dicarbimide)

Comparison: N,N’-Bis(3-hexylundecyl)-dithiooxamide is unique due to its dithiooxamide core, which provides distinct chemical reactivity compared to similar compounds. The presence of long alkyl chains also enhances its solubility and interaction with hydrophobic environments, making it more versatile in various applications.

Properties

CAS No.

63867-42-5

Molecular Formula

C36H72N2S2

Molecular Weight

597.1 g/mol

IUPAC Name

N,N'-bis(3-hexylundecyl)ethanedithioamide

InChI

InChI=1S/C36H72N2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)29-31-37-35(39)36(40)38-32-30-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3,(H,37,39)(H,38,40)

InChI Key

UOECFOJNXHENFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CCNC(=S)C(=S)NCCC(CCCCCC)CCCCCCCC

Origin of Product

United States

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